Bismuth Subgallate
Overview
Description
Bismuth subgallate, with the chemical formula C₇H₅BiO₆, is a yellow, odorless powder that is commonly used as an internal deodorant to treat malodor by deodorizing flatulence and stools . It is also known for its hemostatic properties and has been used in wound therapy and to treat Helicobacter pylori infections .
Preparation Methods
Bismuth subgallate can be synthesized through various methods. One common method involves the precipitation of bismuth nitrate solutions with aqueous gallic acid . Another method includes the reaction between solid bismuth oxohydroxonitrate, oxohydroxoperchlorate, oxocarbonate, or oxochloride and a gallic acid solution . Industrial production often involves dissolving bismuth trioxide in concentrated nitric acid, followed by the addition of gallic acid .
Chemical Reactions Analysis
Bismuth subgallate undergoes several types of chemical reactions:
Oxidation and Reduction: this compound can undergo redox reactions, although specific details on these reactions are limited.
Substitution: It can participate in substitution reactions where the bismuth ion is replaced by other metal ions.
Common Reagents and Conditions: Reagents such as nitric acid and gallic acid are commonly used in its synthesis
Major Products: The primary product of these reactions is this compound itself, with variations depending on the specific reagents and conditions used.
Scientific Research Applications
Bismuth subgallate has a wide range of scientific research applications:
Chemistry: It is used in the study of coordination polymers and nanoporous materials.
Biology: It has been studied for its antimicrobial properties and its potential use in treating infections.
Medicine: this compound is used as an internal deodorant and in wound therapy. .
Industry: It is used in the production of pharmaceuticals and as a hemostatic agent in soft tissue surgery.
Mechanism of Action
The exact mechanism of action of bismuth subgallate is not fully understood. it is believed to work by adsorbing extra water in the large intestine and forming a protective coat on the intestinal mucosa . It also has strong astringent effects and may act on odor-producing bacteria in the intestine .
Comparison with Similar Compounds
Bismuth subgallate can be compared with other bismuth-containing compounds such as:
Bismuth subsalicylate: Used as an antidiarrheal and anti-inflammatory agent.
Bismuth subnitrate: Used in wound therapy and as a gastrointestinal agent.
Ellagic acid: Another gallic acid derivative with clot-promoting properties.
This compound is unique due to its specific use as an internal deodorant and its nanoporous structure, which allows it to adsorb small gas molecules .
Properties
IUPAC Name |
bismuth;5-carboxy-3-hydroxybenzene-1,2-diolate;hydroxide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5.Bi.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;/h1-2,8-10H,(H,11,12);;1H2/q;+3;/p-3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAONZGLTYYUPCT-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)[O-])[O-])C(=O)O.[OH-].[Bi+3] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BiO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99-26-3 | |
Record name | Bismuth subgallate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Benzodioxabismole-5-carboxylic acid, 2,7-dihydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,7-dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.493 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BISMUTH SUBGALLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YIW503MI7V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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